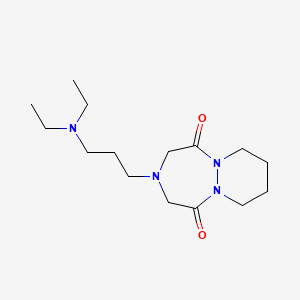![molecular formula C15H11N3OS2 B12921622 7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 918891-47-1](/img/structure/B12921622.png)
7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of benzothiazole and thiazolopyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized with thiourea to yield the final product . Reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as piperidine or potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Thiazolopyrimidine derivatives: Explored for their potential in treating various diseases.
Uniqueness
7-(Benzo[d]thiazol-2-yl)-6-ethyl-5H-thiazolo[3,2-a]pyrimidin-5-one stands out due to its unique fusion of benzothiazole and thiazolopyrimidine rings, which imparts distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
918891-47-1 |
|---|---|
Formule moléculaire |
C15H11N3OS2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
7-(1,3-benzothiazol-2-yl)-6-ethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C15H11N3OS2/c1-2-9-12(17-15-18(14(9)19)7-8-20-15)13-16-10-5-3-4-6-11(10)21-13/h3-8H,2H2,1H3 |
Clé InChI |
KDRYTRCPLPSWCM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N(C1=O)C=CS2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


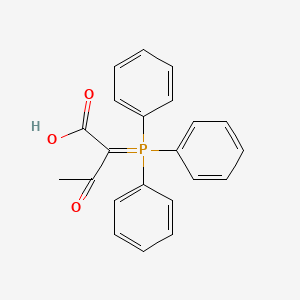
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)

![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
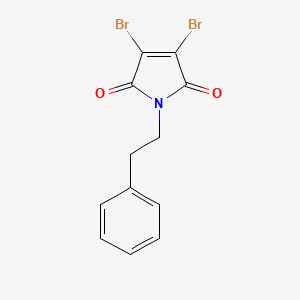
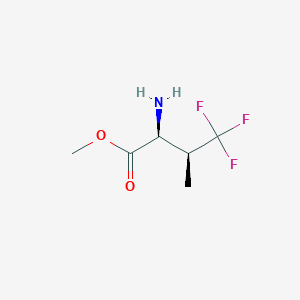
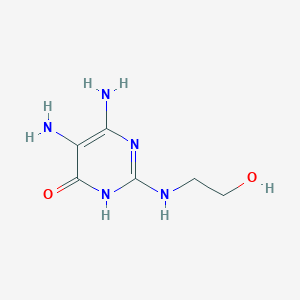
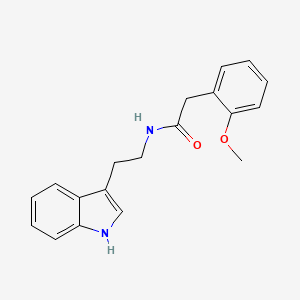
![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
